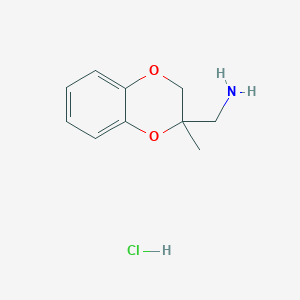![molecular formula C17H19ClN2O B7945872 2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B7945872.png)
2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride typically involves the construction of the indole ring system followed by the introduction of the methoxyphenyl and ethanamine groups. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy group, leading to the formation of N-oxides or demethylated products.
Reduction: Reduction reactions can target the indole ring or the ethanamine side chain, potentially forming reduced indole derivatives or primary amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products:
Oxidation: Indole N-oxides, demethylated indole derivatives.
Reduction: Reduced indole derivatives, primary amines.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may interact with serotonin receptors, influencing neurotransmitter release and signaling. Additionally, it can affect cellular pathways such as the PI3K/AKT signaling pathway, which is involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Serotonin: A naturally occurring indole derivative with neurotransmitter activity.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core structure.
Comparison: 2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity Unlike serotonin, which is primarily a neurotransmitter, this compound has broader applications in medicinal chemistry and material science Compared to tryptophan, it is a synthetic derivative with enhanced stability and targeted effects
Eigenschaften
IUPAC Name |
2-[5-(4-methoxyphenyl)-1H-indol-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c1-20-15-5-2-12(3-6-15)13-4-7-17-16(10-13)14(8-9-18)11-19-17;/h2-7,10-11,19H,8-9,18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNXJWZXXMCGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Chloro[2-dicyclohexyl(2',4',6'-trisopropylbiphenyl)phosphine]gold(I)](/img/structure/B7945791.png)
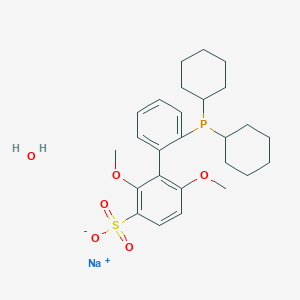
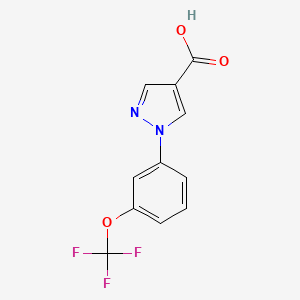
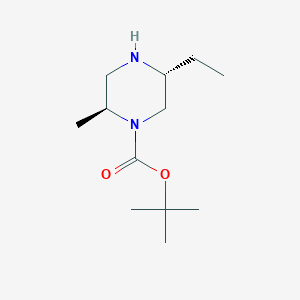
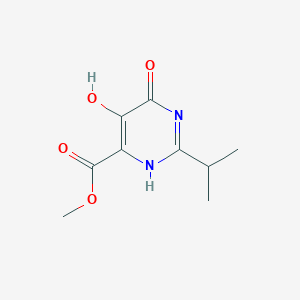
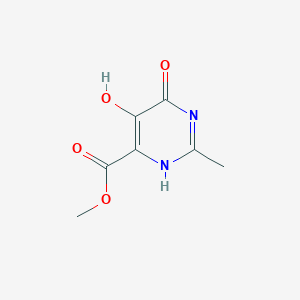
![4,7-Dioxa-12-azatricyclo[8.5.0.0^{3,8}]pentadeca-1,3(8),9-triene hydrochloride](/img/structure/B7945835.png)
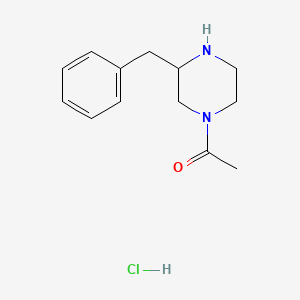
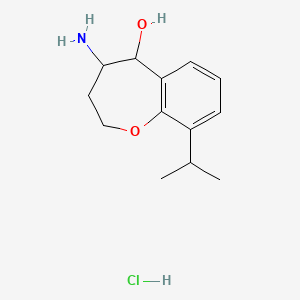
![2-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]acetamide;hydrochloride](/img/structure/B7945853.png)
![2-{5H,6H-imidazo[2,1-b][1,3]thiazol-3-yl}ethan-1-amine dihydrochloride](/img/structure/B7945854.png)
![2-[5-(3-methoxyphenyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B7945860.png)

